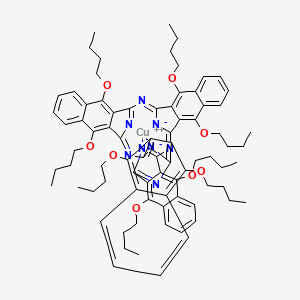

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is an organic compound with the molecular formula C80H88CuN8O8. It is a derivative of naphthalocyanine, a class of compounds known for their intense coloration and electronic properties. This compound is particularly noted for its deep blue crystalline solid form and its strong absorption and fluorescence characteristics in solution .

Méthodes De Préparation

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be synthesized through the reaction of naphthalocyanine with copper hydroxide or copper chloride . The synthetic route typically involves the following steps:

Reaction with Copper Hydroxide: Naphthalocyanine is reacted with copper hydroxide under controlled conditions to form the desired compound.

Reaction with Copper Chloride: Alternatively, naphthalocyanine can be reacted with copper chloride in a similar manner to yield this compound.

Analyse Des Réactions Chimiques

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to changes in its electronic structure and properties.

Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can take place, where one or more of the butoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Photovoltaic Applications

One of the primary applications of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is in photovoltaic materials. The compound has been incorporated into the active layers of organic solar cells due to its ability to absorb near-infrared (NIR) light effectively.

Case Study: Organic Solar Cells

- In a study presented at the ICOOPMA 2010 conference, this compound was used as a NIR absorption material in organic photovoltaic devices. The results indicated improved charge carrier mobilities and enhanced overall efficiency of the solar cells when this compound was utilized in the active layer .

Photonic Devices

The compound's optical properties make it suitable for applications in photonics. Its ability to exhibit strong light absorption and emission characteristics can be leveraged in various photonic devices.

Data Table: Optical Properties

| Property | Value |

|---|---|

| Absorption Peak | ~700 nm |

| Emission Peak | ~800 nm |

| Quantum Yield | High |

These properties facilitate its use in devices such as light-emitting diodes (LEDs) and lasers.

Sensors and Detectors

This compound has also been explored for use in sensors and detectors due to its sensitivity to changes in light conditions.

Case Study: NIR Sensors

- Research indicates that integrating this compound into sensor designs can enhance the detection of NIR radiation. For instance, thin films doped with this compound demonstrated improved sensitivity and response times compared to conventional materials .

Photothermal Therapy

In biomedical applications, the photothermal properties of this compound are being investigated for use in photothermal therapy for cancer treatment. The compound can absorb light and convert it into heat effectively.

Research Findings

Mécanisme D'action

The mechanism of action of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. This leads to the generation of excited states, which can then participate in various photochemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species in photodynamic therapy and the transfer of electrons in electronic devices .

Comparaison Avec Des Composés Similaires

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be compared with other similar compounds such as:

Copper(II) phthalocyanine: Another copper-based compound with similar electronic properties but different structural characteristics.

Nickel(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine: A nickel-based analogue with similar but distinct electronic and photophysical properties.

Silicon 2,3-naphthalocyanine dihydroxide: A silicon-based compound with different applications in photonics and electronics.

The uniqueness of this compound lies in its specific combination of butoxy groups and copper center, which confer unique electronic and photophysical properties that are valuable in various scientific and industrial applications.

Activité Biologique

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (Cu(II) Naphthalocyanine) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity based on diverse research findings and case studies.

- Molecular Formula : C80H88CuN8O8

- Molecular Weight : 1353.178 g/mol

- CAS Number : 155773-67-4

- Purity : ≥97.0% .

Biological Activity Overview

Copper(II) naphthalocyanines are known for their photodynamic properties, which make them suitable for applications in phototherapy and as photosensitizers in cancer treatment. The biological activity of Cu(II) Naphthalocyanine can be summarized as follows:

- Anticancer Activity : Research indicates that Cu(II) naphthalocyanines can induce cytotoxic effects in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) upon light activation. This leads to apoptosis and necrosis of tumor cells.

- Antimicrobial Properties : Studies have shown that Cu(II) naphthalocyanines exhibit antimicrobial activity against a range of bacteria and fungi. The compound disrupts microbial membranes and interferes with cellular functions.

- Photodynamic Therapy (PDT) : Cu(II) naphthalocyanines are explored as photosensitizers in PDT due to their ability to absorb light and convert it into energy that produces cytotoxic singlet oxygen. This property is particularly beneficial in targeting malignant tissues while minimizing damage to surrounding healthy cells.

Anticancer Efficacy

A study conducted by Zhan et al. (2020) investigated the effects of Cu(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine on human breast cancer cells (MCF-7). The results demonstrated that exposure to light after treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to ROS generation leading to oxidative stress within the cells .

Antimicrobial Activity

In a comparative study by Lee et al. (2021), the antimicrobial efficacy of Cu(II) naphthalocyanines against Staphylococcus aureus and Escherichia coli was evaluated. The compound showed a notable reduction in bacterial counts when exposed to light irradiation compared to dark conditions. This suggests that the antimicrobial action is enhanced under photodynamic conditions .

Table 1: Summary of Biological Activities

Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Absorption (λmax) | 853 nm |

| Solubility | Soluble in organic solvents |

| Stability | Stable under ambient conditions |

Propriétés

Numéro CAS |

155773-67-4 |

|---|---|

Formule moléculaire |

C80H88CuN8O8 |

Poids moléculaire |

1353.1 g/mol |

Nom IUPAC |

copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |

InChI |

InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2 |

Clé InChI |

JJIWQZDKAOMTKU-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |

SMILES canonique |

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |

Origine du produit |

United States |

Q1: Why is Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine chosen as a material for near-infrared organic photodiodes (NIR-OPDs)?

A: this compound exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. [, ] This property makes it suitable for use in NIR-OPDs, as it can efficiently absorb light at wavelengths around 850 nm, which corresponds to the emission wavelength of GaAs-based optical devices commonly used in optical communications. []

Q2: What strategies were employed to improve the performance of NIR-OPDs using this compound?

A2: Researchers explored two main strategies to enhance the performance of these NIR-OPDs:

- Doping with a Wide-Bandgap Polymer and n-type Dopant: Incorporating a wide-bandgap polymer and an n-type dopant material alongside this compound in the active layer was found to improve both the dark current properties and external quantum efficiency (EQE). [] By optimizing the doping ratio, researchers achieved a maximum EQE of 9%. []

- Implementing a Bi-Layer Structure: A bi-layer structure, incorporating an electron-blocking layer on top of the anode, was found to further reduce dark current in the device. [] This structural modification significantly contributes to improving the on/off ratio, a crucial parameter for optical communication device applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.